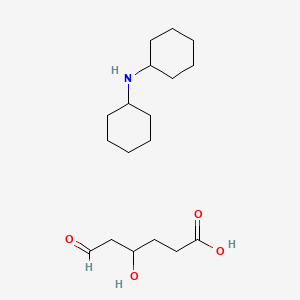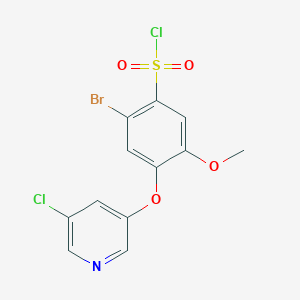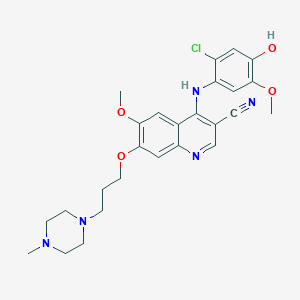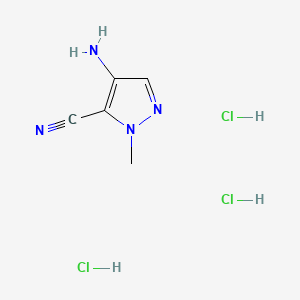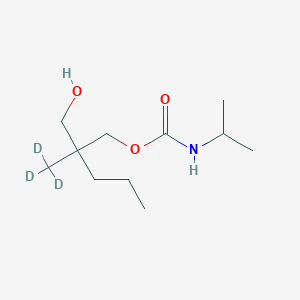
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is a deuterated compound used primarily in scientific research. This compound is often utilized in analytical method development, method validation, and quality control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves the reaction of 2-(Hydroxymethyl)-2-(methyl-d3)pentanol with isopropyl isocyanate under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard chromatographic techniques to achieve the desired purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including crystallization and distillation, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced back to the hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Carisoprodol: A related compound used as a muscle relaxant.
2-Methyl-d3-2-Propyl-1,3-Propanediol: Another deuterated compound used in similar research applications.
Uniqueness
N-Isopropyl-2-methyl-d3-2-propyl-3-hydroxypropyl Carbamate is unique due to its deuterated nature, which makes it particularly useful in analytical and proteomics research. The presence of deuterium atoms allows for more precise tracking and analysis in various experimental setups .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
220.32 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-(trideuteriomethyl)pentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-11(4,7-13)8-15-10(14)12-9(2)3/h9,13H,5-8H2,1-4H3,(H,12,14)/i4D3 |
InChI Key |
CYKYMRWEPMUFSS-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(CO)COC(=O)NC(C)C |
Canonical SMILES |
CCCC(C)(CO)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
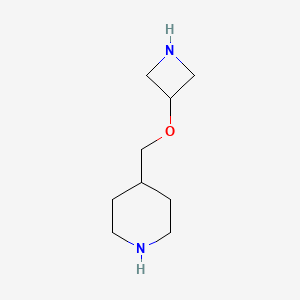
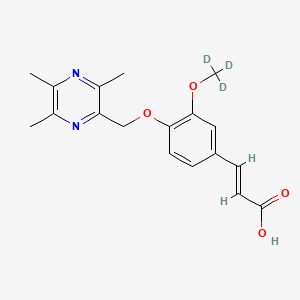

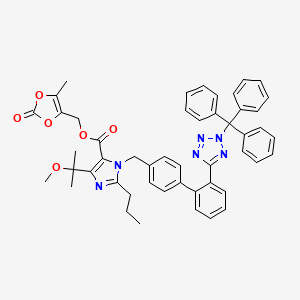
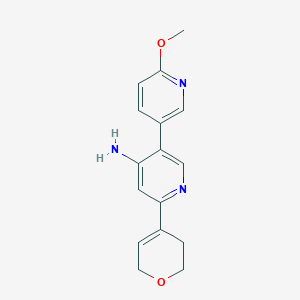
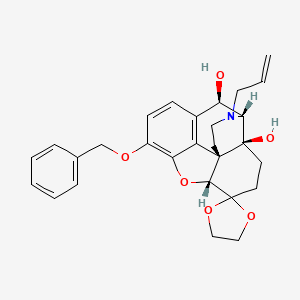
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
